Methyl 2,2-dimethyl-4,6-dioxocyclohexanecarboxylate
Description
Methyl 2,2-dimethyl-4,6-dioxocyclohexanecarboxylate (IUPAC name: this compound) is a cyclic diketone ester with the molecular formula C₁₀H₁₄O₄ and a molecular weight of 198.218 g/mol . Its structure features a cyclohexane ring substituted with two ketone groups at positions 4 and 6, a methyl ester at position 1, and two methyl groups at position 2 (Figure 1). This compound is registered under multiple identifiers, including ChemSpider ID 91275, EINECS 59373-32-9, and RN 61048-75-7 .
Properties
IUPAC Name |
methyl 2,2-dimethyl-4,6-dioxocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-10(2)5-6(11)4-7(12)8(10)9(13)14-3/h8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEBLMFGANLNNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CC(=O)C1C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50974787 | |
| Record name | Methyl 2,2-dimethyl-4,6-dioxocyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50974787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59373-32-9 | |
| Record name | Methyl 2,2-dimethyl-4,6-dioxocyclohexanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59373-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,2-dimethyl-4,6-dioxocyclohexanecarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059373329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2,2-dimethyl-4,6-dioxocyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50974787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2,2-dimethyl-4,6-dioxocyclohexanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.091 | |
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Preparation Methods
General Synthetic Approach
The synthesis of methyl 2,2-dimethyl-4,6-dioxocyclohexanecarboxylate generally involves:
- Formation of a cyclohexane ring with appropriate substitution.
- Introduction of keto groups at the 4- and 6-positions.
- Esterification to install the methyl carboxylate group at the 1-position.
- Control of reaction conditions to obtain the dimethyl substitution pattern at the 2-position.
Specific Preparation Method from Patent CN116332729B
A recent patent (CN116332729B) outlines a multi-step synthesis route involving key intermediates and reaction conditions:
Step 1: Starting from a precursor compound (I), a reaction is conducted with an agent (A) such as potassium t-butoxide to form compound (II). This step is typically performed at a controlled temperature of 20 to 30 °C (preferably 25 °C) to ensure selectivity and yield.
Step 2: Compound (II) undergoes further transformation to compound (III), methyl 2-methyl-4,6-dioxocyclohexanecarboxylate, by reaction in 1,4-dioxane solvent. The reaction is carefully controlled to maintain the ester group intact.
Step 3: Hydrolysis of the ester group in compound (IV) is carried out using an alkali solution with a base concentration of 15 to 25 wt% (preferably 20 wt%). The mass ratio of base to compound (IV) is maintained between 1:3 and 1:6 (preferably 1:5). The reaction temperature is controlled between 30 to 50 °C (preferably 40 °C).
Step 4: Decarboxylation of the hydrolyzed intermediate (compound V) is achieved through acid treatment to yield the target compound (VI), this compound.
This method emphasizes precise temperature control and reagent ratios to optimize yield and purity.
Data Table Summarizing Key Preparation Parameters
| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Notes |
|---|---|---|---|---|
| 1. Formation of compound (II) | Base-mediated reaction | Potassium t-butoxide, compound (I) | 20–30 (prefer 25) | Dropwise addition, careful temperature control |
| 2. Conversion to compound (III) | Solvent reaction | 1,4-Dioxane | Ambient | Maintain ester integrity |
| 3. Ester hydrolysis | Alkaline hydrolysis | Alkali solution (15–25 wt% base) | 30–50 (prefer 40) | Base:compound ratio 1:3 to 1:6 (prefer 1:5) |
| 4. Decarboxylation | Acid treatment | Acid solution | Ambient | Converts hydrolyzed intermediate to final compound |
Research Findings and Optimization Insights
The reaction temperature and base concentration are critical parameters influencing the selectivity and yield of the target compound.
Using potassium t-butoxide as a base in the initial step provides a strong, non-nucleophilic environment favorable for selective methylation and ring formation.
The choice of solvent (1,4-dioxane) aids in solubilizing intermediates and controlling reaction kinetics.
Hydrolysis and decarboxylation steps require careful pH and temperature control to prevent side reactions such as over-oxidation or ester cleavage.
The mass ratio of base to substrate in hydrolysis impacts the completeness of ester conversion without degrading the keto groups.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-dimethyl-4,6-dioxocyclohexanecarboxylate undergoes various chemical reactions, including:
Condensation Reactions: It reacts with amines and aldehydes to form new derivatives.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the ester group.
Common Reagents and Conditions
Condensation Reactions: Typically involve the use of ethanol as a solvent and aldehydes as reactants.
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.
Major Products Formed
Condensation Products: New derivatives of 4,7-phenanthroline and other heterocyclic compounds.
Substitution Products: Various substituted cyclohexane derivatives.
Scientific Research Applications
Methyl 2,2-dimethyl-4,6-dioxocyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2,2-dimethyl-4,6-dioxocyclohexanecarboxylate involves its ability to undergo various chemical reactions, forming new compounds with potential biological activity. The molecular targets and pathways involved depend on the specific derivatives formed and their interactions with biological systems.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
To contextualize its properties and applications, Methyl 2,2-dimethyl-4,6-dioxocyclohexanecarboxylate is compared below with three structurally related esters: Methyl 2,5-dimethoxy-3-nitrobenzoate, Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride, and Methyl 3-((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl-amino)-2,5-dimethoxy-benzoate.
Table 1: Key Structural and Functional Comparisons
Physicochemical Properties
- Polarity: The target compound’s polarity (logP ≈ 1.2, estimated) is higher than Methyl 2,5-dimethoxy-3-nitrobenzoate (logP ≈ 1.8) due to its two ketones but lower than the zwitterionic amino ester hydrochloride (logP < 0) .
- Solubility: The diketone ester is soluble in acetone and methanol, akin to Methyl 2,5-dimethoxy-3-nitrobenzoate, but less soluble in water than the hydrochloride salt .
Biological Activity
Methyl 2,2-dimethyl-4,6-dioxocyclohexanecarboxylate (MDDC) is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C₁₀H₁₄O₄
- Molecular Weight : 198.22 g/mol
- CAS Number : 59373-32-9
- Structure : MDCC features a cyclohexane ring substituted with two keto groups and a carboxylate ester group.
Mechanisms of Biological Activity
MDCC is believed to interact with various biological targets through several mechanisms:
- Enzyme Interaction : The keto groups in MDCC can participate in hydrogen bonding with enzymes, potentially influencing their catalytic activity. This interaction may lead to inhibition or activation of specific enzymatic pathways.
- Hydrolysis : The ester functionality can undergo hydrolysis, resulting in the release of the corresponding carboxylic acid, which may exhibit distinct biological activities compared to its ester form.
- Antioxidant Activity : Preliminary studies suggest that MDCC may possess antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals .
Antimicrobial Activity
A study evaluated the antimicrobial properties of MDCC against various bacterial strains. The results indicated that MDCC exhibited significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were determined to be lower than those of commonly used antibiotics, suggesting its potential as a novel antimicrobial agent .
Anti-inflammatory Effects
In another research investigation, the anti-inflammatory effects of MDCC were assessed using an in vitro model of inflammation induced by lipopolysaccharides (LPS). The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in cultured macrophages. This suggests that MDCC may modulate inflammatory responses and could be explored for therapeutic applications in inflammatory diseases .
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines revealed that MDCC exhibited selective cytotoxic effects. Notably, it demonstrated higher toxicity against breast cancer cells compared to normal fibroblast cells, indicating its potential for targeted cancer therapy. The mechanism behind this selectivity appears to involve apoptosis induction through mitochondrial pathways .
Comparative Analysis with Similar Compounds
To better understand the unique properties of MDCC, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate | Structure | Moderate antibacterial activity | Similar structure with one less keto group |
| Dimedone | Structure | Antioxidant properties | Lacks ester functionality |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 2,2-dimethyl-4,6-dioxocyclohexanecarboxylate, and how are intermediates purified?
- Methodological Answer : The compound is synthesized via condensation reactions, such as the reaction of {Bis(methylthio)methylene}-2,2-dimethyl-4,6-dioxo-1,3-dioxane with cis-1,2-diamino-1,2-dicyanoethene, yielding stable crystalline products (e.g., zwitterionic imidazolium derivatives). Key steps include refluxing in acetone with dimethyl sulfate as a methylating agent, followed by recrystallization in methanol for purification .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer :
- X-ray crystallography (via SHELX programs) resolves structural ambiguities, particularly for zwitterionic derivatives, by determining bond lengths, angles, and electron density maps .
- TLC (35% ethyl acetate in hexane) monitors reaction progress, while NMR and IR spectroscopy confirm functional groups and regiochemistry .
Advanced Research Questions
Q. How can computational methods address contradictions in electronic properties or reactivity predictions for derivatives?
- Methodological Answer :
- DFT calculations optimize molecular geometries and predict frontier molecular orbitals (HOMO-LUMO gaps) to explain reactivity trends .
- Molecular docking and MD simulations model interactions with biological targets, such as enzymes, to validate experimental binding affinities .
Q. What strategies resolve discrepancies in reaction yields or stereochemical outcomes during derivatization?
- Methodological Answer :
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve regioselectivity in allylation or cyclization steps .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in imidazolium ylide formation .
Q. How does steric hindrance from the 2,2-dimethyl group influence reactivity in cycloaddition or ring-opening reactions?
- Methodological Answer :
- X-ray crystallography reveals steric clashes between the methyl groups and incoming nucleophiles, explaining reduced reactivity at the 4,6-dioxo positions .
- Kinetic studies (e.g., variable-temperature NMR) quantify activation barriers for ring-opening reactions under acidic vs. basic conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
